N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-12-7-6-10(16)8-13(12)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMNCVNDFQWCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254417 | |
| Record name | N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953732-43-9 | |
| Record name | N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953732-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various diseases, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique molecular structure that includes an amino group, a fluorine atom, and a phenoxyacetamide moiety. Its molecular formula is , with a molecular weight of approximately 256.25 g/mol. This structure is crucial for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:
- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymatic activities related to fungal growth, disrupting cell wall synthesis in fungi and leading to cell death.
- Receptor Interaction : Research indicates that it may act as an agonist for serotonin receptors, potentially influencing neurotransmitter pathways and exhibiting anxiolytic effects .
Biological Activity Overview
The compound exhibits notable antimicrobial and anticancer properties. Below are summarized findings from various studies:
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against several cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 10.25 ± 2.5 | |
| MDA-MB-468 (Breast Cancer) | 10.2 ± 1 | |
| A549 (Lung Cancer) | 6.6 ± 0.6 | |
| HepG2 (Liver Cancer) | 6.9 ± 0.7 |
In vivo studies using mouse models have shown that the compound reduces tumor growth and extends survival rates without significant side effects, indicating its potential as a therapeutic agent .
Antimicrobial Activity
This compound has also been investigated for its antifungal and antibacterial properties:
- Fungal Inhibition : The compound disrupts the synthesis of fungal cell walls, leading to effective inhibition of growth against various pathogenic fungi.
- Bacterial Activity : Preliminary studies suggest that it may exhibit antibacterial properties, although specific bacterial strains and mechanisms are yet to be fully elucidated.
Case Studies
-
Study on Breast Cancer Cell Lines :
A study evaluated the cytotoxic effects of this compound on MCF7 and MDA-MB-468 cell lines. The results indicated significant apoptosis induction compared to standard treatments like 5-Fluorouracil, highlighting its potential as a novel anticancer agent . -
Fungal Resistance Study :
In another study focusing on antifungal properties, the compound was tested against Candida species, demonstrating promising results in inhibiting fungal growth through cell wall disruption mechanisms.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological activity and physical properties of 2-phenoxyacetamide derivatives are highly dependent on substituents on the phenyl ring. Key structural analogues and their properties are summarized below:
Key Observations :
- Electron-Donating Groups (e.g., methoxy in Compound 12) enhance MAO-A selectivity (SI = 245) due to improved hydrogen bonding with the enzyme’s active site .
- Halogen Substituents : Fluorine and chlorine (e.g., Gb and Gc) increase compound stability, as reflected in higher melting points (110–111°C for Gc vs. 90–91°C for Gb) .
- Amino Groups: The 5-amino group in the target compound may enhance solubility and intermolecular interactions compared to hydroxyl or halogen substituents .
Pharmacological Activity
MAO Inhibition
- Compound 21 : A dual MAO-A/B inhibitor (IC₅₀ = 0.018 μM and 0.07 μM, respectively), suggesting broader therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(5-Amino-2-fluorophenyl)-2-phenoxyacetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling 5-amino-2-fluoroaniline with phenoxyacetyl chloride. Critical steps include:
- Amine Activation : Use of a base (e.g., triethylamine) to deprotonate the amine group, enhancing nucleophilicity for acylation .
- Coupling Conditions : Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) to minimize side reactions like hydrolysis of the acyl chloride .
- Purification : Recrystallization from ethanol or chromatography for high-purity isolates (>95%) .
- Data Table :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Acylation | Phenoxyacetyl chloride, triethylamine, 0°C → RT | Slow addition of acyl chloride to avoid exothermic side reactions |
| Workup | Dilute HCl wash, NaHCO₃ neutralization | pH control prevents emulsion formation |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use multi-spectroscopic analysis:
- NMR : H and C NMR to verify aromatic protons (δ 6.5–7.5 ppm), amide NH (δ 8.1–8.3 ppm), and phenoxy group signals .
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (expected m/z: ~289) and fragmentation patterns .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of the 2-fluoro and 5-amino substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Fluorine’s Electron-Withdrawing Effect : Activates the aromatic ring for electrophilic substitution at the para position relative to the amino group. Kinetic studies using Hammett plots can quantify substituent effects .
- Amino Group’s Directing Role : The NH₂ group (strongly activating) directs electrophiles to the ortho position, but steric hindrance from fluorine may alter regioselectivity. Computational modeling (e.g., DFT) predicts reactive sites .
- Experimental Design : Perform nitration or bromination reactions under controlled conditions, followed by LC-MS to track regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition). Adjust for variables like solvent (DMSO vs. aqueous) or cell line differences .
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing phenoxy with pyridyloxy) to isolate structural contributors to activity .
- Case Study : Inconsistent antimicrobial data may arise from assay sensitivity limits. Re-test compounds at higher purity (>98%) and use positive controls (e.g., ciprofloxacin) for calibration .
Q. How can researchers design experiments to probe the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, MAPK) in ATP-competitive binding assays with fluorescence polarization .
- Molecular Docking : Predict binding poses using crystal structures of target kinases (PDB entries). Focus on interactions between the phenoxy group and hydrophobic pockets .
- Cellular Validation : Measure phosphorylation levels in treated vs. untreated cells via Western blot (e.g., p-ERK for MAPK inhibition) .
Data Contradiction Analysis
Q. Conflicting reports on the stability of the amide bond under acidic conditions: How to validate hydrolysis rates?
- Methodological Answer :
- Kinetic Studies : Prepare buffered solutions (pH 1–5) and monitor degradation via HPLC at 25°C/37°C. Compare half-life (t₁/₂) values .
- Isotope Labeling : Synthesize O-labeled amide and track O incorporation into hydrolysis byproducts via mass spectrometry .
- Resolution : Contradictions may arise from varying acid strengths (HCl vs. H₂SO₄) or ionic strength effects. Standardize conditions using ICH guidelines .
Advanced Characterization Techniques
Q. What advanced techniques elucidate the compound’s solid-state behavior (e.g., polymorphism)?
- Methodological Answer :
- PXRD : Compare diffraction patterns of batches to identify polymorphs.
- Thermal Analysis : DSC/TGA to detect melting points and decomposition profiles .
- SSNMR : F SSNMR to study fluorine’s local environment in crystalline vs. amorphous forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
